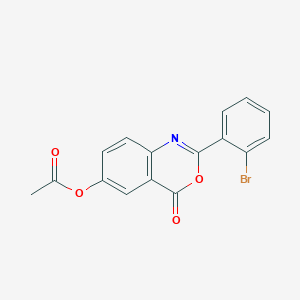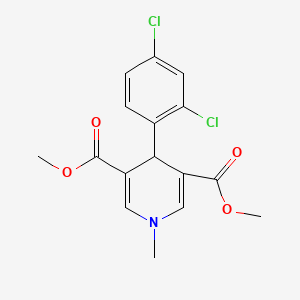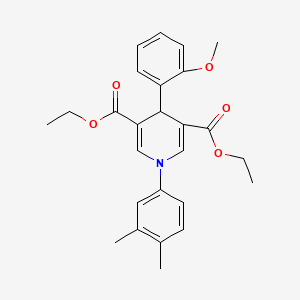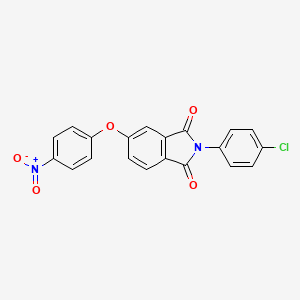
2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate
Overview
Description
2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BOBA and has a molecular formula of C16H11BrNO4. In
Mechanism of Action
The mechanism of action of BOBA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. BOBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDAC activity, BOBA can alter gene expression patterns and induce cell death in cancer cells.
Biochemical and Physiological Effects:
BOBA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that BOBA can induce apoptosis (programmed cell death) in cancer cells. BOBA has also been shown to inhibit the migration and invasion of cancer cells. In addition, BOBA has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using BOBA in lab experiments is its high purity and stability, which makes it easy to handle and store. Another advantage is its versatility, as it can be used in a variety of applications. However, one limitation of using BOBA is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving BOBA. One direction is to investigate its potential as an anticancer agent in vivo, as most studies to date have been conducted in vitro. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases. Additionally, BOBA could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully elucidate the mechanism of action of BOBA and its potential applications in various fields.
Conclusion:
In conclusion, 2-(2-bromophenyl)-4-oxo-4H-3,1-benzoxazin-6-yl acetate, or BOBA, is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields with high purity. BOBA has been investigated as a potential anticancer agent, as well as a building block for new materials with unique properties. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. BOBA has several biochemical and physiological effects, including the induction of apoptosis in cancer cells and anti-inflammatory properties. While there are advantages and limitations to using BOBA in lab experiments, there are several future directions for research involving this compound.
Scientific Research Applications
BOBA has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, BOBA has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, BOBA has been used as a building block for the synthesis of new materials with unique properties. In chemical biology, BOBA has been used as a tool to study the function of proteins and enzymes.
Properties
IUPAC Name |
[2-(2-bromophenyl)-4-oxo-3,1-benzoxazin-6-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO4/c1-9(19)21-10-6-7-14-12(8-10)16(20)22-15(18-14)11-4-2-3-5-13(11)17/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMNGXRJRXXXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-bromophenyl)-6-(3-methyl-5-phenyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674602.png)
![3-(4-bromophenyl)-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674607.png)
![1-methyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B3674618.png)

![3-(4-bromophenyl)-6-(4-phenyl-1-piperazinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3674625.png)

![4-({[5-(1H-benzimidazol-2-yl)-2-methylphenyl]amino}carbonyl)phenyl acetate](/img/structure/B3674637.png)
![N-2-biphenylyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3674642.png)



![2-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-1,3-benzothiazol-6-amine](/img/structure/B3674663.png)

![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3674701.png)
